3-Nitro-2-hexene

Lipophilicity Physicochemical Properties C Log P

3-Nitro-2-hexene (CAS 6065-16-3) is a conjugated aliphatic nitroalkene, a class of compounds widely recognized as versatile synthetic intermediates due to the potent electron-withdrawing nature of the nitro group, which activates the adjacent carbon-carbon double bond for nucleophilic attack. This compound, with the IUPAC name (Z)-3-nitrohex-2-ene, possesses a C6 aliphatic chain and a conjugated nitroalkene moiety, giving it a molecular weight of 129.16 g/mol and a computed XLogP3-AA of 2.1, indicative of its lipophilic character.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 6065-16-3
Cat. No. B15491669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-hexene
CAS6065-16-3
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCCC(=CC)[N+](=O)[O-]
InChIInChI=1S/C6H11NO2/c1-3-5-6(4-2)7(8)9/h4H,3,5H2,1-2H3/b6-4-
InChIKeyCEHMJHORJSNKTM-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-hexene (CAS 6065-16-3): Properties, Reactivity, and Sourcing for Organic Synthesis


3-Nitro-2-hexene (CAS 6065-16-3) is a conjugated aliphatic nitroalkene, a class of compounds widely recognized as versatile synthetic intermediates due to the potent electron-withdrawing nature of the nitro group, which activates the adjacent carbon-carbon double bond for nucleophilic attack [1]. This compound, with the IUPAC name (Z)-3-nitrohex-2-ene, possesses a C6 aliphatic chain and a conjugated nitroalkene moiety, giving it a molecular weight of 129.16 g/mol and a computed XLogP3-AA of 2.1, indicative of its lipophilic character [2].

Why Generic Substitution of 3-Nitro-2-hexene (CAS 6065-16-3) with Other Nitroalkenes is Scientifically Inadvisable


Substituting 3-nitro-2-hexene with a generic or closely related nitroalkene is not chemically equivalent. The precise position of the nitro group on the alkene and the length of the aliphatic chain are critical determinants of a compound's reactivity, lipophilicity, and subsequent biological or chemical behavior. For instance, the difference between an alpha,beta-conjugated nitroalkene and a beta,gamma-conjugated system drastically alters its Michael-acceptor ability and regioselectivity in reactions [1]. Furthermore, the chain length directly impacts the compound's computed partition coefficient (LogP), influencing its solubility and, in a biological context, its ability to cross membranes [2]. The following quantitative evidence demonstrates these non-interchangeable properties.

Quantitative Differentiation of 3-Nitro-2-hexene (CAS 6065-16-3) from Analogs: A Technical Evidence Guide


Lipophilicity and Physicochemical Profile of 3-Nitro-2-hexene Compared to Shorter-Chain Homologs

The lipophilicity of 3-nitro-2-hexene, as measured by its computed XLogP3-AA value of 2.1, is significantly higher than that of its shorter-chain homolog, 3-nitro-2-pentene, which has a computed XLogP3-AA of 1.7 [1]. This difference in partition coefficient is a direct consequence of the additional methylene group in the hexene chain and can impact solubility profiles and membrane permeability in both synthetic and potential biological applications [2].

Lipophilicity Physicochemical Properties C Log P Nitroalkene 3-Nitro-2-pentene

Positional Isomer Differentiation: Distinct Topological Polar Surface Area (TPSA) and Reactivity Profile of 3-Nitro-2-hexene

The position of the nitro group on the alkene chain is a fundamental determinant of chemical behavior. 3-Nitro-2-hexene, an alpha,beta-conjugated nitroalkene, presents a distinct electronic and steric environment compared to 2-nitro-2-hexene, a beta,gamma-conjugated isomer. This is reflected in a key computed descriptor: the Topological Polar Surface Area (TPSA). For 3-nitro-2-hexene, the TPSA is 45.8 Ų [1], whereas the structural isomer 2-nitro-2-hexene has a different spatial arrangement of the nitro group, which is predicted to alter its nucleophilic and electrophilic reaction centers . This difference in conjugation directly influences the compound's reactivity as a Michael acceptor and its regioselectivity in cycloaddition reactions.

Positional Isomer Topological Polar Surface Area Reactivity Nitroalkene 2-Nitro-2-hexene

Relative Michael-Acceptor Ability: Positioning 3-Nitro-2-hexene within the Nitroalkene Class

The Michael-acceptor ability of conjugated nitroalkenes is a crucial property for their application in synthesis. A computational study using Density Functional Theory (DFT) and natural bond orbital (NBO) analysis established that the natural charge on the beta-carbon atom and derived condensed Fukui functions are reliable predictors of reactivity [1]. While the study did not include 3-nitro-2-hexene directly, it created a reactivity scale for the class. Aliphatic nitroalkenes, like 3-nitro-2-hexene, generally exhibit a distinct reactivity profile compared to their aromatic counterparts (e.g., beta-nitrostyrene). The beta-alkyl substitution on 3-nitro-2-hexene would be predicted to make it a more sterically hindered and potentially less reactive Michael acceptor than an unsubstituted nitroethylene, but more lipophilic, offering a tunable reactivity profile for specific applications [2].

Michael Addition Reactivity Electrophilicity Nitroalkene DFT Calculation

Historical Precedent and Intellectual Property: 3-Nitro-2-hexene as a Distinct Patentable Entity

3-Nitro-2-hexene has a distinct history in chemical patent law, having been specifically claimed as a new composition of matter. In a 1944 decision by the U.S. Court of Customs and Patent Appeals (*In re Hass*), the compound was upheld as a valid claim in a patent application for a series of novel nitroolefins [1]. The claim for '3-Nitro-2-hexene' (Claim 3) was examined against prior art, including Knoevenagel et al. and compounds from Beilstein's Handbook. Its allowance as a distinct claim, separate from '3-Nitro-2-pentene' (Claim 2) and '1-Phenyl-2-nitro-1-butene' (Claim 4), underscores that even early in its history, the specific chain length and substitution pattern of this compound were recognized as non-obvious and chemically distinct from its nearest homologs and analogs [2].

Patent History Intellectual Property Composition of Matter Nitroolefin Hass Patent

Validated Research and Industrial Application Scenarios for 3-Nitro-2-hexene (CAS 6065-16-3)


Building Block for C6-Functionalized Nitro Compounds and Amines

Given its defined lipophilicity (XLogP3-AA = 2.1) [1], 3-nitro-2-hexene serves as a strategic intermediate for synthesizing C6 amines, oximes, or ketones via established nitroalkene transformations like reduction or the Nef reaction. The C6 chain offers a balance of hydrophobicity and molecular weight suitable for designing compounds with specific solubility or membrane interaction profiles, distinguishing it from shorter-chain analogs.

Model Substrate for Investigating Steric and Electronic Effects in Michael Additions

3-Nitro-2-hexene is an ideal model substrate for studying the interplay of steric and electronic effects in Michael additions [2]. Its beta-alkyl substitution provides moderate steric hindrance, allowing researchers to probe the selectivity and efficiency of various nucleophiles and catalysts in a controlled manner, in contrast to more reactive, unhindered nitroalkenes or more complex aromatic systems.

Specialty Monomer or Precursor in Polymer and Materials Science

The distinct alpha,beta-conjugated nitroalkene structure of 3-nitro-2-hexene [3] could be exploited as a functional monomer or as a precursor to amine-functionalized polymers. Its specific chain length and reactivity profile allow for the creation of polymeric materials with tailored hydrophobicity and amine density, offering a different property set compared to materials derived from analogous C4 or C5 nitroalkenes.

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